molecular formula C22H23N5 B4632287 2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4632287
M. Wt: 357.5 g/mol
InChI Key: MIJYWZVTJGOURL-UHFFFAOYSA-N
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Description

2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trimethylsilyl cyanide, halogenated compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Anti-Tuberculosis Activity

One of the most significant applications of pyrazolo[1,5-a]pyrimidines, including the compound , is their role as inhibitors of Mycobacterium tuberculosis (M.tb) ATP synthase. Research indicates that certain derivatives exhibit potent in vitro growth inhibition against M.tb, making them promising candidates for tuberculosis treatment.

Structure-Activity Relationship (SAR)

Recent studies have synthesized a variety of analogues to evaluate their efficacy against M.tb. For instance:

  • Compounds with 3-(4-fluoro)phenyl groups and various 5-substituents showed enhanced activity.
  • In vitro assays demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.2 to 1.5 µg/mL , indicating strong anti-mycobacterial properties .
CompoundSubstituentMIC (µg/mL)Activity
114-F0.2Active
18H0.5Active
19CH₃>1.5Inactive

Cancer Therapy

The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its potential as a kinase inhibitor in cancer therapy. Specifically, modifications to the structure have led to compounds that demonstrate significant inhibition of various receptor tyrosine kinases (RTKs).

Key Findings

  • Certain derivatives have shown IC50 values in the nanomolar range against targets like TrkA , indicating their potential as anticancer agents.
  • The incorporation of specific substituents enhances binding affinity and selectivity towards cancer-related targets .
CompoundTargetIC50 (nM)Activity
20TrkA1.7Potent
21TrkB0.6Highly Potent

Enzyme Inhibition

In addition to their anti-tuberculosis and anticancer properties, pyrazolo[1,5-a]pyrimidines have been studied for their ability to inhibit enzymes critical to various biological processes.

Notable Enzyme Targets

  • Dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, which is vital for pyrimidine biosynthesis.
  • Compounds have shown varying degrees of inhibition with IC50 values ranging from 1.2 to 92 μM , highlighting their potential as antimalarial agents .

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as CDK2/cyclin A2. By inhibiting the activity of these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle progression and the induction of programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of substituents, which confer specific biological activities and photophysical properties.

Biological Activity

2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in targeting various kinases involved in disease progression. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N5, with a molecular weight of 357.5 g/mol. The compound features a complex structure that includes a pyrazolo-pyrimidine core with specific substituents that enhance its biological activity. The structural characteristics are crucial for understanding its interaction with biological targets.

Key Structural Data

PropertyValue
Molecular FormulaC22H23N5
Molecular Weight357.5 g/mol
InChIInChI=1S/C22H23N5

The primary mechanism of action for this compound involves the inhibition of specific kinases, notably c-Abl and c-Kit. These kinases play essential roles in cellular signaling pathways associated with cell proliferation and survival. By binding to the active sites of these kinases, the compound can disrupt their function, leading to reduced cell proliferation or enhanced apoptosis in cancer cells .

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anti-mycobacterial properties and potential anti-cancer activities. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of Mycobacterium tuberculosis (M.tb) with minimal toxicity to human cells .

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. For example:

  • Substituents at C-7 : Variations in the phenyl amide moiety at this position have been linked to enhanced potency against specific cancer cell lines.
  • Alkyl and Aryl Groups : The presence of different alkyl or aryl substituents at the 5-position has been shown to affect both the selectivity and efficacy of the compound against various kinases .

Case Studies

  • Anti-Cancer Activity : In vitro assays demonstrated that certain analogues of pyrazolo[1,5-a]pyrimidines exhibited significant inhibition of cell growth in HepG2 (liver cancer) and HeLa (cervical cancer) cells while showing low toxicity towards normal fibroblasts .
  • Anti-Mycobacterial Activity : A study reported that selected derivatives demonstrated effective inhibition against M.tb growth with MIC values ranging from 0.2 to 1.5 µg/mL, highlighting their potential as therapeutic agents for tuberculosis .

Properties

IUPAC Name

2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5/c1-3-8-19-13-20(24-15-17-9-7-12-23-14-17)27-22(25-19)21(16(2)26-27)18-10-5-4-6-11-18/h4-7,9-14,24H,3,8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJYWZVTJGOURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)NCC3=CN=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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